Osajin 4'-methyl ether Osajin 4'-methyl ether
Brand Name: Vulcanchem
CAS No.: 27762-88-5
VCID: VC0192030
InChI:
SMILES:
Molecular Formula: C26H26O52
Molecular Weight: 1170.45

Osajin 4'-methyl ether

CAS No.: 27762-88-5

Cat. No.: VC0192030

Molecular Formula: C26H26O52

Molecular Weight: 1170.45

* For research use only. Not for human or veterinary use.

Osajin 4'-methyl ether - 27762-88-5

Specification

CAS No. 27762-88-5
Molecular Formula C26H26O52
Molecular Weight 1170.45

Introduction

Chemical Structure and Properties

Structural Characteristics

Osajin 4'-methyl ether possesses a complex molecular structure characterized by multiple aromatic rings integrated into a chromene-based skeleton. The compound features several key structural elements:

  • A pyrano[2,3-h]chromen-4-one core structure

  • A hydroxy group at position 5

  • A 4-methoxyphenyl substituent at position 3

  • Dimethyl groups at position 8

  • A 3-methylbut-2-enyl (prenyl) group at position 6

The presence of the methoxy group (-OCH₃) at the 4' position of the phenyl ring is the defining characteristic that gives this compound its name and distinguishes it from other osajin derivatives.

Physical and Chemical Properties

The physical and chemical properties of Osajin 4'-methyl ether are summarized in the following table:

PropertyValue
Molecular FormulaC₂₆H₂₆O₅
Molecular Weight418.50 g/mol
Exact Mass418.17802393 g/mol
Topological Polar Surface Area (TPSA)65.00 Ų
XlogP6.20
Atomic LogP (AlogP)5.87
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds4

These properties indicate that Osajin 4'-methyl ether is relatively lipophilic, as evidenced by its high XlogP and AlogP values, suggesting good membrane permeability but potentially limited water solubility . The moderate number of hydrogen bond acceptors and the presence of one hydrogen bond donor contribute to its ability to interact with biological targets.

Molecular Identification Data

For precise identification and characterization, the following molecular identifiers are associated with Osajin 4'-methyl ether:

  • IUPAC Name: 5-hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one

  • SMILES Notation (Canonical): CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C=CC(O2)(C)C)C

  • InChI: InChI=1S/C26H26O5/c1-15(2)6-11-18-22(27)21-23(28)20(16-7-9-17(29-5)10-8-16)14-30-25(21)19-12-13-26(3,4)31-24(18)19

  • InChI Key: LDARSRVDRQBFHA-UHFFFAOYSA-N

Biological Classification and Taxonomy

Osajin 4'-methyl ether belongs to a specific hierarchical classification within plant secondary metabolites:

  • Phenylpropanoids and polyketides (major class)

  • Isoflavonoids (subclass)

  • Isoflavans (group)

  • Isoflavanones (subgroup)

  • 6-prenylated isoflavanones (specific category)

This classification provides insight into its biosynthetic origin and structural relationships with other naturally occurring compounds. The presence of a prenyl group (3-methylbut-2-enyl) at position 6 is particularly significant, as prenylated flavonoids often demonstrate enhanced biological activities compared to their non-prenylated counterparts.

Pharmacological Properties

Biological Activities

Research indicates that Osajin 4'-methyl ether exhibits significant biological activities, particularly in the following areas:

The methoxy group at the 4' position potentially enhances these biological activities by modifying the compound's interaction with cellular targets and improving its pharmacokinetic profile.

ADMET Properties and Pharmacokinetics

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Osajin 4'-methyl ether provide valuable insights into its potential pharmacokinetic behavior:

ParameterPredictionProbability
Human Intestinal AbsorptionPositive99.57%
Caco-2 PermeabilityPositive60.82%
Blood-Brain Barrier PenetrationNegative52.50%
Human Oral BioavailabilityNegative55.71%
Subcellular LocalizationMitochondria81.10%
P-glycoprotein InhibitionPositive90.05%
P-glycoprotein SubstrateNegative65.05%

Additionally, the compound shows significant interactions with various drug-metabolizing enzymes:

EnzymeInteractionProbability
CYP3A4 SubstratePositive66.45%
CYP2C9 SubstrateNegative59.48%
CYP2D6 SubstrateNegative81.44%
CYP3A4 InhibitionNegative64.60%
CYP2C9 InhibitionPositive78.47%
CYP2C19 InhibitionPositive93.26%
CYP2D6 InhibitionNegative86.45%
CYP1A2 InhibitionNegative64.78%
CYP2C8 InhibitionPositive65.85%
CYP Inhibitory PromiscuityPositive81.87%

These predictions suggest that while Osajin 4'-methyl ether may have good intestinal absorption, its bioavailability might be limited, possibly due to metabolism by cytochrome P450 enzymes, particularly CYP3A4 . The compound's potential to inhibit certain CYP enzymes also indicates a possibility for drug-drug interactions if developed for therapeutic use.

Research Findings and Applications

Current research on Osajin 4'-methyl ether focuses primarily on understanding its structure-activity relationships and potential therapeutic applications. Key findings include:

  • The unique structural features of Osajin 4'-methyl ether, particularly the methoxy group at the 4' position, may enhance its interaction with biological targets compared to other flavonoid compounds.

  • Preliminary studies suggest potential applications in cancer research, where the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

  • The compound's predicted ADMET properties suggest it may have good cellular penetration but potentially limited oral bioavailability, indicating that drug delivery strategies might need to be considered for any future therapeutic applications .

  • The mitochondrial localization prediction (81.10% probability) suggests potential interactions with mitochondrial targets, which could be relevant for research into metabolic disorders or mitochondrial dysfunction-related conditions .

These findings highlight the potential of Osajin 4'-methyl ether as a lead compound for further pharmacological exploration, particularly in developing natural product-inspired therapeutics.

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